3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure, which incorporates three nitrogen atoms within a triazine framework. The molecular formula for this compound is C15H19N3O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications, particularly as a D2 dopamine receptor antagonist, which may influence psychological and cognitive functions relevant to conditions such as anxiety and depression .
The compound is synthesized through various methods that allow for its structural integrity and biological activity to be preserved. Research indicates that similar compounds exhibit significant biological activity, making them relevant in pharmacological studies .
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one belongs to the class of spirocyclic compounds known for their diverse biological activities. It is classified under triazine derivatives due to the presence of nitrogen atoms in its structure, which contributes to its reactivity and interaction with biological targets .
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high purity and yield of the final product. The use of catalysts in some methods helps accelerate the reaction while maintaining selectivity for the desired product.
The molecular structure of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is notable for its spirocyclic arrangement which imparts rigidity and three-dimensionality advantageous for biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H19N3O2 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI | InChI=1S/C15H19N3O2/c1-18-14(19)13(11-6-3-4-7-12(11)20-2)17-15(18)8-5-9-16-10-15/h3-4,6-7,16H,5,8-10H2,1-2H3 |
InChI Key | ZYHGYILOJVMQDQ-UHFFFAOYSA-N |
Canonical SMILES | CN |
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3